molecular formula C6H8N2O2S B372717 Sulfanilamide CAS No. 63-74-1

Sulfanilamide

Cat. No. B372717
CAS RN: 63-74-1
M. Wt: 172.21g/mol
InChI Key: FDDDEECHVMSUSB-UHFFFAOYSA-N
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Description

Sulfanilamide is a sulfonamide antibacterial drug . It is an organic compound consisting of an aniline derivatized with a sulfonamide group . It was used by the Allies in World War II to reduce infection rates and contributed to a dramatic reduction in mortality rates compared to previous wars . Today, it remains in use in the form of topical preparations, primarily for the treatment of vaginal yeast infections such as vulvovaginitis caused by Candida albicans .


Synthesis Analysis

Sulfanilamide can be synthesized from acetanilide by treating it with excess of chlorosulphonic acid, which gives p-acetamidobenzenesulphonyl chloride. This is then converted into corresponding p-acetamidobenzenesulphonamides upon reaction with ammonia or ammonium carbonate . Another method involves the reactivity of aniline being modified to make possible an electrophilic aromatic substitution .


Molecular Structure Analysis

Sulfanilamide is an organo-sulphur compound containing the -SO2NH2 group and is characteristic of the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring . The chemical formula of Sulfanilamide is C6H8N2O2S .


Chemical Reactions Analysis

Sulfanilamide functions by competitively inhibiting enzymatic reactions involving para-aminobenzoic acid (PABA) . Specifically, it competitively inhibits the enzyme dihydropteroate synthase . This enzyme normally uses PABA for synthesizing the necessary folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .


Physical And Chemical Properties Analysis

Sulfanilamide is a yellowish-white or white crystal or fine powder . It has a density of 1.08 g/cm3 and a melting point of 164.5-166.5 °C . The pH of a 0.5% aqueous solution of Sulfanilamide is 5.8 to 6.1 .

Scientific Research Applications

1. Veterinary Medicine Applications

  • Sulfanilamide has been studied for its effects on boar sperm quality during liquid storage at 17°C. Research indicates that at a concentration of 0.02 g/L, it significantly improves sperm quality parameters and impacts bacterial growth and microbial composition in a beneficial way, leading to higher litter sizes and pregnancy rates in artificial insemination applications (Feng et al., 2019).

2. Chemical Synthesis and Inhibitory Activities

  • Novel sulfanilamide derivatives have been synthesized to investigate their potential as carbonic anhydrase inhibitors for glaucoma treatment and as antibacterial agents for chemotherapy. These derivatives also showed significant photoluminescence properties, indicating potential applications in photoluminescent materials (Turkmen et al., 2011).

3. Environmental Remediation

  • The interaction between sulfanilamide and natural organic matter residue has been researched, with the aim of developing low-cost and efficient methods to remediate environments contaminated by sulfanilamide. Studies show significant complexation capacities of natural organic residues with sulfanilamide, suggesting their potential use in cleaning contaminated aquatic environments (Sobrinho et al., 2021).

4. Molecular Encapsulation and Solubility Enhancement

  • Research into the synthesis of sulfanilamide and its encapsulation with cyclodextrins has shown that this can significantly enhance the solubility and photostability of sulfanilamide. This has implications for the development of more effective oral formulations (Tačić et al., 2014).

5. Rapid Detection Methods

  • A novel technique using heat-assisted desorption-dielectric barrier discharge ionization mass spectrometry (HAD-DBDI-MS) has been developed for the rapid in situ detection of sulfanilamide in various matrices, like poultry feed and meat products. This method enhances the sensitivity of sulfanilamide detection and has potential applications in the food industry and regulatory compliance (Ye et al., 2020).

6. Synthesis of Biologically Active Compounds

  • Sulfanilamide has been used as a base for the synthesis of various biologically active compounds, including carbonic anhydrase inhibitors and 15-lipoxygenase inhibitors, which have potential applications in treating disorders like inflammation and certain cancers (Saeed et al., 2021).

Safety And Hazards

Sulfanilamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Very bad effects have happened with sulfa drugs, including liver problems, blood problems, and very bad skin reactions .

properties

IUPAC Name

4-aminobenzenesulfonamide
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InChI

InChI=1S/C6H8N2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)
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InChI Key

FDDDEECHVMSUSB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)N
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Molecular Formula

C6H8N2O2S
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Related CAS

10103-15-8 (hydrochloride salt), 6101-31-1 (hydrochloride)
Record name Sulfanilamide [INN:DCF:NF]
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DSSTOX Substance ID

DTXSID4023622
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Molecular Weight

172.21 g/mol
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Physical Description

Sulfanilamide is a white powder. pH of 0.5% aqueous solution: 5.8-6.1. (NTP, 1992), Solid; [Merck Index], Solid
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Solubility

>25.8 [ug/mL] (The mean of the results at pH 7.4), 0.1 to 1.0 mg/mL at 72 °F (NTP, 1992), IN WATER: 7.5 G/L AT 25 °C & 477 G/L AT 100 °C, 1 G DISSOLVES IN ABOUT 37 ML OF ALC & ABOUT 5 ML ACETONE, INSOL IN CHLOROFORM, ETHER, BENZENE & PETROLEUM ETHER; SOL IN GLYCEROL, PROPYLENE GLYCOL, HYDROCHLORIC ACID, SOLN OF POTASSIUM AND SODIUM HYDROXIDE, SOL IN ETHANOL, Water solubility = 8.36X10+3 mg/l at 25 °C, 1.04e+01 g/L
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Density

1.08 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.08 @ 25 °C
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Vapor Pressure

0.0000073 [mmHg]
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Mechanism of Action

Sulfanilamide is a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid. Without it, bacteria cannot replicate., Sulfonamides are structural analogs and competitive antagonist of para-aminobenzoic acid ... and thus prevent normal bacterial utilization of para-aminobenzoic acid for the synthesis of folic acid (pteroylglutamic acid). ... More specifically, sulfonamides are competitive inhibitors of dihydropteroate synthase, the bacterial enzyme responsible for the incorporation of para-aminobenzoic acid into dihydropteroic acid, the immediate precursor of folic acid. /Sulfonamides/
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Product Name

Sulfanilamide

Color/Form

LEAFLETS FROM AQ ALCOHOL, CRYSTALS

CAS RN

63-74-1
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Melting Point

329 to 331 °F (NTP, 1992), 165.5 °C
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Synthesis routes and methods I

Procedure details

The 4-nitrobenzenesulfonamide obtained (5.9 g) was dissolved in methanol (100 ml), and after an addition of conc. hydrochloric acid, reduced iron (4.2 g) was added and the mixture stirred at room temperature for 2 hours. After filtration, methanol was evaporated under a reduced pressure, the residue was made basic with an addition of 4N sodium hydroxide, and the mixture of the desired product and iron oxide precipitated was collected by filtration. The mixture was dissolved in acetone (200 ml), filtered to remove iron oxide, and the solvent was evaporated under a reduced pressure to obtain 4-aminobenzenesulfonamide (3.7 g) (m.p. 164° C.-165.5° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
reduced iron
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 0° C. solution of the aniline from step E (940 mg, 4.0 mmol) in 30 mL of DCM and 5 mL of pyridine was added methanesulfonyl chloride (0.40 mL, 4.0 mmol). The resulting mixture was stirred at this temperature for 2 h before being diluted with 100 mL of DCM. The solution was washed with 1N HCl (3×25 mL), water (2×25 mL), and brine (25 mL). The organic phase was dried and concentrated to afford sulfonamide P which was used in the next step without further purification. LCMS (M+H)=314.1
Quantity
940 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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